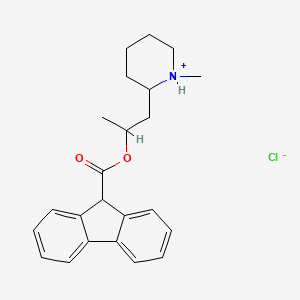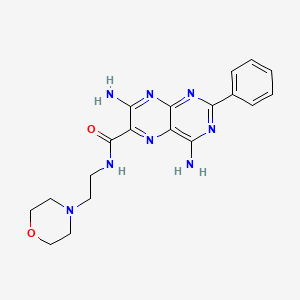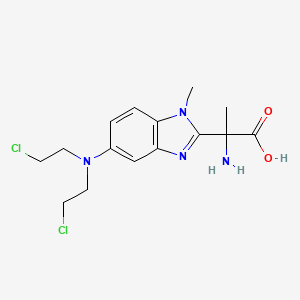
2,4,6-Tributylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tributylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of three butyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its strong steric hindrance and weak acidic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Tributylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tributylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: The oxidation of this compound can yield the corresponding quinone derivatives.
Reduction: Reduction typically results in the formation of the corresponding tributylbenzene derivatives.
Substitution: Electrophilic substitution reactions can lead to the formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4,6-Tributylphenol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a stabilizer and antioxidant in various chemical processes.
Biology: The compound is utilized in biological studies to investigate the effects of phenolic compounds on cellular processes.
Medicine: this compound has been explored for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
Industry: It is employed as an additive in lubricants, plastics, and other industrial products to enhance their stability and performance.
Mécanisme D'action
The mechanism by which 2,4,6-Tributylphenol exerts its effects involves its antioxidant properties. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include various cellular signaling pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylphenol
Butylated hydroxytoluene (BHT)
2,4-Di-tert-butylphenol
Propriétés
Numéro CAS |
5857-00-1 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,4,6-tributylphenol |
InChI |
InChI=1S/C18H30O/c1-4-7-10-15-13-16(11-8-5-2)18(19)17(14-15)12-9-6-3/h13-14,19H,4-12H2,1-3H3 |
Clé InChI |
KHWQFISNNNRGLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C(=C1)CCCC)O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)






![2-[(4-Methoxy-2-nitrophenyl)azo]acetoacetanilide](/img/structure/B15347089.png)



